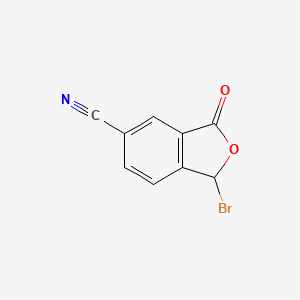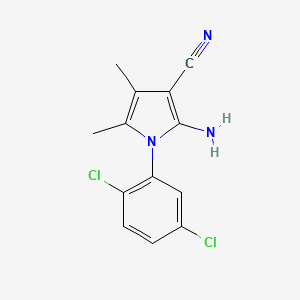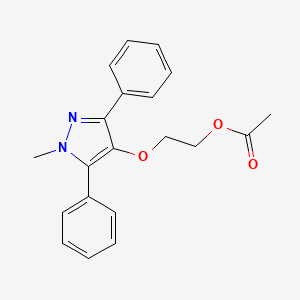
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with ethyl, propyl, and dioxo groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with propylamine, followed by cyclization and oxidation steps to form the pyrrolidine ring with the desired substituents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,5-dioxo-1-methylpyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 4,5-dioxo-1-ethylpyrrolidine-3-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
属性
CAS 编号 |
5336-44-7 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-3-5-11-6-7(8(12)9(11)13)10(14)15-4-2/h7H,3-6H2,1-2H3 |
InChI 键 |
OXQOJKFTTKQPBN-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CC(C(=O)C1=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


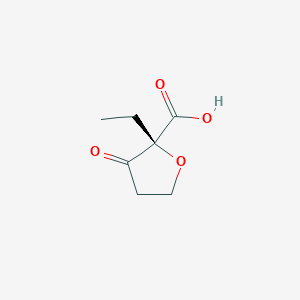
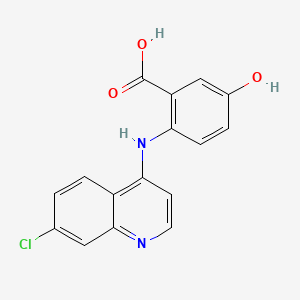
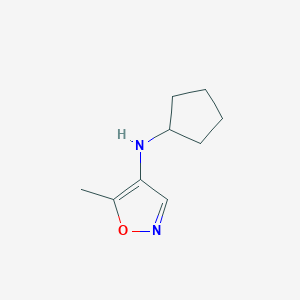
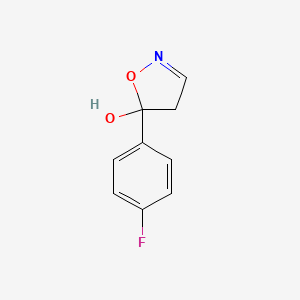
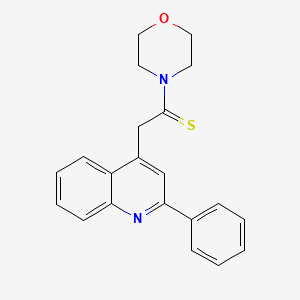

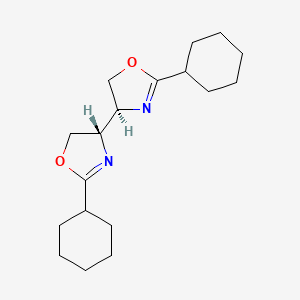
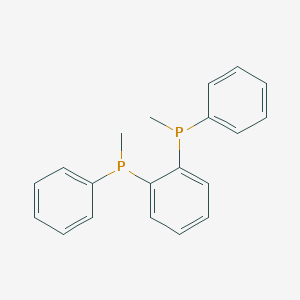

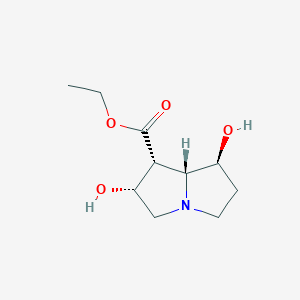
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
